Sodium folinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enhancing the Efficacy of Fluoropyrimidine Drugs:

Sodium folinate works by increasing the intracellular levels of folinic acid, a crucial molecule for DNA synthesis and repair. Certain chemotherapy drugs, like 5-fluorouracil (5-FU), target and disrupt this process. By providing additional folinic acid, sodium folinate helps cancer cells incorporate the 5-FU metabolite more effectively, leading to increased cell death. This synergistic action enhances the effectiveness of 5-FU based treatments in various cancers, including colorectal cancer, head and neck cancers, and some gastrointestinal malignancies [].

Reducing 5-FU Toxicity:

5-FU can also harm healthy cells that rapidly divide, leading to side effects like mucositis (inflammation of the mouth and digestive tract) and diarrhea. Sodium folinate helps protect healthy cells by providing the necessary folinic acid for their normal DNA synthesis, thereby reducing the severity of these side effects [].

Research on Improved Delivery Methods:

Traditional calcium folinate (Leucovorin) can cause precipitation when mixed with 5-FU, requiring separate infusions. Sodium folinate, due to its higher solubility, offers the advantage of being co-administered with 5-FU in a single infusion pump, potentially improving treatment efficiency and reducing catheter complications [].

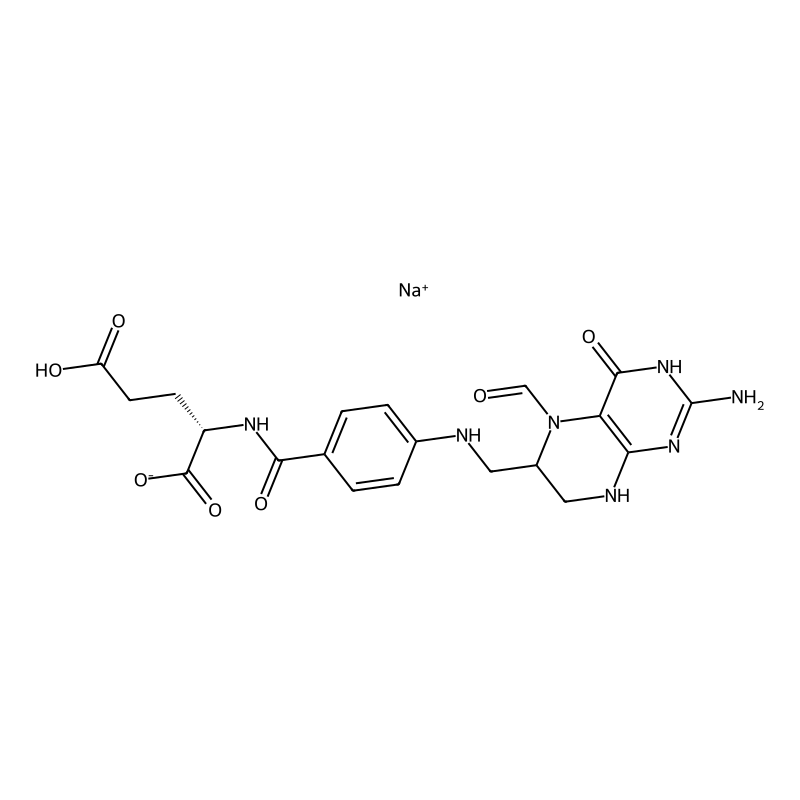

Sodium folinate, also known as disodium folinate or leucovorin sodium, is a reduced form of folic acid, specifically the 5-formyl derivative of tetrahydrofolic acid. It is primarily utilized in medical settings to mitigate the toxic effects of certain chemotherapy agents, particularly methotrexate, and to enhance the efficacy of other anticancer drugs like 5-fluorouracil. Sodium folinate is essential for DNA and RNA synthesis and plays a critical role in cellular metabolism, particularly during periods of rapid cell division such as in embryonic development and cancer treatment .

Sodium folinate undergoes various biochemical transformations in the body. It can be converted into several active forms of folate, including:

- 5-Methyltetrahydrofolate: Essential for the remethylation of homocysteine to methionine.

- 5,10-Methylenetetrahydrofolate: Involved in the synthesis of nucleotides required for DNA replication.

The compound does not require reduction by dihydrofolate reductase (an enzyme inhibited by methotrexate) to exert its effects, allowing it to bypass the blockage caused by this drug and replenish the reduced folate pool in cells .

Sodium folinate exhibits several biological activities:

- Antidote for Methotrexate Toxicity: It rescues normal cells from the cytotoxic effects of methotrexate by replenishing tetrahydrofolate levels.

- Enhancement of Anticancer Efficacy: When used with 5-fluorouracil, it forms a stable complex that enhances the inhibition of thymidylate synthase, leading to increased cytotoxicity against cancer cells .

- Role in Methylation Reactions: It serves as a cofactor in various methylation reactions critical for DNA synthesis and repair .

Sodium folinate can be synthesized through several methods:

- Chemical Reduction: Folic acid is chemically reduced using reducing agents to produce sodium folinate.

- Biological Synthesis: Certain bacteria can synthesize folinic acid from pteroylglutamic acid under specific conditions, which can then be converted into sodium folinate.

- Extraction from Natural Sources: Folates can also be extracted from natural sources such as yeast or green leafy vegetables, although this method is less common for pharmaceutical production .

Sodium folinate has various applications in medicine:

- Chemotherapy Support: Used to reduce the side effects of methotrexate and enhance the effectiveness of 5-fluorouracil in treating colorectal cancer.

- Treatment of Folate Deficiency: Administered in cases of anemia due to folate deficiency.

- Methanol Poisoning Treatment: Acts as an antidote by facilitating the detoxification processes .

Research indicates that sodium folinate interacts with various drugs:

- Methotrexate: Sodium folinate competes with methotrexate for transport into cells and helps mitigate its toxic effects.

- 5-Fluorouracil: Enhances its anticancer activity through synergistic mechanisms involving thymidylate synthase inhibition.

- Other Medications: It may influence the pharmacokinetics of other drugs that rely on folate metabolism or transport mechanisms .

Sodium folinate shares similarities with other compounds in the folate family but has unique properties that distinguish it:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Folic Acid | Oxidized form | Requires reduction by dihydrofolate reductase |

| Leucovorin Sodium | 5-Formyl derivative | Active without needing reduction; used in chemotherapy |

| Calcium Folinate | Calcium salt of leucovorin | Similar action to sodium folinate but with calcium |

| 5-Methyltetrahydrofolate | Active cofactor | Directly involved in methylation reactions |

Sodium folinate's ability to bypass the need for dihydrofolate reductase makes it particularly valuable in clinical settings where drug interactions may compromise treatment efficacy .

X-ray Crystallographic Analysis of Sodium Folinate Salts

Sodium folinate, chemically known as disodium N-[4-[[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydro-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate, exhibits complex crystalline behavior that has been extensively studied through X-ray crystallographic methods [1] [2]. The molecular formula C₂₀H₂₁N₇Na₂O₇ corresponds to a molecular weight of 517.4 g/mol, with the compound existing as a disodium salt of leucovorin [1] [2].

Crystal structure determinations reveal that sodium folinate adopts different polymorphic forms depending on hydration states and crystallization conditions [3] [4]. The compound typically crystallizes in orthorhombic space groups, with unit cell parameters varying based on the specific crystalline form and degree of hydration [3]. Structural analysis indicates that the folinate anion maintains an extended conformation similar to that observed in related folate compounds [3] [4].

The pterin ring system in sodium folinate crystals adopts a planar configuration, with the 2-amino group and the 4-oxo substituent positioned to facilitate extensive hydrogen bonding networks [3] [4]. The benzoyl linker connecting the pterin and glutamate moieties shows rotational flexibility, resulting in different conformational states observed in crystal structures [3] [4]. The glutamate portion exhibits significant conformational variability, with different orientations of the carboxylate arms contributing to polymorphism [3] [4].

Crystallographic studies demonstrate that sodium cations coordinate to multiple oxygen atoms from both the folinate anions and any associated water molecules [2] [3]. This coordination geometry influences the overall packing arrangement and contributes to the stability of different crystalline forms. The crystal packing is dominated by extensive hydrogen bonding networks involving the amino groups, carboxylate functionalities, and any water molecules present [3] [4].

Density Functional Theory-Based Molecular Geometry Optimization Studies

Quantum chemical investigations using Density Functional Theory methods have provided detailed insights into the molecular structure and electronic properties of sodium folinate [5] [6] [7]. Geometry optimization studies employing the B3LYP functional with 6-311++G(d,p) basis sets have been conducted to determine the most stable conformations of the folinate molecule [5] [6] [7].

DFT calculations reveal that the optimized geometry of sodium folinate in the gas phase differs significantly from crystal structures due to the absence of intermolecular interactions and solvation effects [6] [7]. The pterin ring maintains planarity in optimized structures, with bond lengths and angles consistent with aromatic heterocyclic systems [6] [7]. The formyl group at the N5 position adopts a preferred orientation that minimizes steric interactions with adjacent substituents [6] [7].

The p-aminobenzoyl linker shows rotational freedom in gas-phase calculations, with energy barriers for rotation around the C-N bond connecting the pterin and benzoyl portions [6] [7]. Multiple conformers exist for the glutamate chain, with energy differences of several kcal/mol between different rotational states [6] [7]. The carboxylate groups in the optimized structures adopt configurations that minimize electrostatic repulsion while maintaining optimal hydrogen bonding capability [6] [7].

Solvent effects have been incorporated into DFT calculations using implicit solvation models such as the Polarizable Continuum Model [6] [7]. These studies demonstrate that aqueous solvation significantly stabilizes certain conformations of sodium folinate, particularly those with extended glutamate chains that maximize water-solute interactions [6] [7]. The calculated solvation energies provide insights into the relative stability of different conformational states in physiological environments [6] [7].

Vibrational Spectroscopy Assignments (Infrared/Raman)

Comprehensive vibrational spectroscopic investigations have been conducted on sodium folinate using both infrared and Raman spectroscopy, complemented by theoretical frequency calculations [5] [6] [7]. Experimental infrared spectra recorded in the region 400-4000 cm⁻¹ and Raman spectra in the range 100-3500 cm⁻¹ provide detailed information about the molecular vibrations [6] [7].

The vibrational spectrum of sodium folinate exhibits characteristic absorption bands corresponding to different functional groups within the molecule [6] [7]. In the high-frequency region (3000-3500 cm⁻¹), multiple N-H and O-H stretching vibrations are observed, corresponding to the amino groups and any associated water molecules [6] [7]. The formyl C-H stretch appears as a distinct peak around 2850-2900 cm⁻¹ [6] [7].

The carbonyl stretching regions (1600-1700 cm⁻¹) show multiple overlapping bands corresponding to the various C=O groups in the molecule [6] [7]. The pterin ring C=O stretch typically appears around 1680-1700 cm⁻¹, while the carboxylate stretches are observed at lower frequencies around 1600-1650 cm⁻¹ [6] [7]. The amide C=O stretch from the p-aminobenzoyl linkage contributes additional intensity in this region [6] [7].

Density Functional Theory calculations using the B3LYP functional have been employed to predict vibrational frequencies and assign experimental bands [6] [7]. The calculated frequencies show excellent agreement with experimental values after applying appropriate scaling factors (typically 0.96-0.98 for B3LYP calculations) [6] [7]. Potential Energy Distribution analysis has been performed to determine the contributions of different internal coordinates to each vibrational mode [6] [7].

The fingerprint region (400-1500 cm⁻¹) contains numerous overlapping vibrations corresponding to C-N stretches, N-H bends, and ring deformation modes [6] [7]. Raman spectroscopy proves particularly valuable in this region, as certain vibrations that are weak in infrared appear strongly in Raman due to different selection rules [6] [7]. The complementary nature of infrared and Raman spectroscopy allows for complete vibrational assignment of the sodium folinate molecule [6] [7].

Solid-State Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Solid-state ¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the local electronic environment of carbon atoms in crystalline sodium folinate [7] [8]. Cross-polarization magic-angle spinning techniques have been employed to obtain high-resolution ¹³C spectra that allow assignment of individual carbon resonances [7] [8].

The ¹³C Nuclear Magnetic Resonance spectrum of sodium folinate exhibits distinct resonances corresponding to different carbon environments within the molecule [7] [8]. The pterin ring carbons appear in the aromatic region (120-160 ppm), with the formyl carbon typically observed as the most downfield signal around 185 ppm [7] [8]. The C2 carbon bearing the amino group shows characteristic chemical shifts influenced by the electron-donating nature of the substituent [7] [8].

The p-aminobenzoyl portion contributes aromatic carbon signals in the 110-140 ppm region, with the carbonyl carbon appearing around 170-175 ppm [7] [8]. The linking methylene carbon (N5-CH2-N) appears as a distinct signal around 47-50 ppm [7] [8]. The glutamate chain carbons are observed in the aliphatic region, with the α-carbon around 55 ppm and the methylene carbons at 27-35 ppm [7] [8].

Solid-state Nuclear Magnetic Resonance provides information about molecular motion and crystal packing effects through analysis of chemical shift anisotropy and relaxation behavior [7] [8]. Variable-temperature studies reveal details about conformational dynamics and phase transitions in crystalline sodium folinate [7] [8]. The comparison of solid-state and solution-state ¹³C Nuclear Magnetic Resonance spectra provides insights into the effects of crystal packing on molecular conformation [7] [8].

Chemical shift calculations using Gauge-Independent Atomic Orbital methods with Density Functional Theory show good agreement with experimental solid-state ¹³C Nuclear Magnetic Resonance data [7] [8]. These calculations help validate structural models and provide assignments for overlapping or weak resonances [7] [8]. The calculated chemical shifts also aid in understanding the effects of hydrogen bonding and electrostatic interactions on carbon environments in the crystal structure [7] [8].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis and Electronic Structure Modeling

Electronic structure calculations provide fundamental insights into the chemical reactivity and electronic properties of sodium folinate through analysis of frontier molecular orbitals [5] [6] [9]. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, have been calculated using Density Functional Theory methods [5] [6] [9].

The Highest Occupied Molecular Orbital of sodium folinate is primarily localized on the pterin ring system, with significant contributions from the nitrogen and oxygen atoms [5] [6] [9]. The orbital shows π-character and extends over the aromatic heterocycle, indicating the electron-rich nature of this portion of the molecule [5] [6] [9]. The energy of the Highest Occupied Molecular Orbital provides information about the ionization potential and electron-donating capability of the compound [5] [6] [9].

The Lowest Unoccupied Molecular Orbital exhibits different spatial localization compared to the Highest Occupied Molecular Orbital, with significant amplitude on the pterin ring and extending toward the p-aminobenzoyl linkage [5] [6] [9]. This orbital distribution suggests potential sites for electrophilic attack and provides insights into the molecule's electron-accepting properties [5] [6] [9]. The Lowest Unoccupied Molecular Orbital energy relates to the electron affinity and reduction potential of sodium folinate [5] [6] [9].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap serves as an indicator of chemical reactivity and kinetic stability [5] [6] [9]. Calculated values typically range from 4-6 eV for sodium folinate, indicating moderate chemical stability and resistance to electronic excitation [5] [6] [9]. This energy gap influences the absorption properties and photochemical behavior of the compound [5] [6] [9].

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular reactivity [5] [6] [9]. The chemical hardness (η), electronegativity (χ), and electrophilicity index (ω) have been calculated for sodium folinate, offering insights into its chemical behavior and potential interactions with biological targets [5] [6] [9]. These parameters help predict the molecule's tendency to participate in electron transfer processes and coordinate with metal centers [5] [6] [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AF - Detoxifying agents for antineoplastic treatment

V03AF06 - Sodium folinate